P-TOLUNITRILE-D7
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Overview
Description
P-Tolunitrile-D7 is a deuterated form of p-tolunitrile, which is a colorless liquid with a characteristic almond-like odor. It is widely used in the chemical industry as a solvent, intermediate, and starting material for the synthesis of various organic compounds. The deuterated form, this compound, is particularly useful in research applications involving nuclear magnetic resonance (NMR) spectroscopy due to the presence of deuterium atoms.
Mechanism of Action
Target of Action
P-TOLUNITRILE-D7, also known as 4-Cyanotoluene , is a derivative of p-Tolunitrile It’s known that nitriles, such as p-tolunitrile, often target enzymes or proteins that can catalyze their hydrolysis, leading to the formation of carboxylic acids and ammonia .
Mode of Action
A ring-substituted toluene like p-tolunitrile, which has an electron-withdrawing substituent, is known to be oxygenated by molecular oxygen to yield the corresponding aldehyde . This reaction is facilitated by a photocatalyst under photoirradiation with an Hg lamp . It’s plausible that this compound may undergo similar reactions.
Biochemical Pathways
Given its structural similarity to p-tolunitrile, it might be involved in similar biochemical transformations, such as the oxygenation process mentioned above .
Pharmacokinetics
P-Tolunitrile, for instance, is very soluble in alcohol and diethyl ether but insoluble in water . These properties could influence the ADME characteristics of this compound.
Result of Action
Based on the known reactions of p-tolunitrile, it can be inferred that the compound might lead to the production of specific aldehydes upon oxygenation . These aldehydes could further participate in various biochemical reactions, potentially influencing cellular processes.
Preparation Methods
P-Tolunitrile-D7 can be synthesized through several methods. One common method involves the selective ammoxidation of methylbenzyl chlorides prepared by chloromethylation of toluene . The total yields can reach 83%, and the selectivity of tolunitriles is almost 100% . Another method involves the interaction of diazonium solutions with cuprous cyanide or alkali cupric diammino-cyanide
Chemical Reactions Analysis
P-Tolunitrile-D7 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form p-toluic acid under specific conditions.
Reduction: It can be reduced to form p-toluidine using reducing agents such as lithium aluminum hydride.
Substitution: this compound can undergo nucleophilic substitution reactions to form various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium cyanide. The major products formed from these reactions include p-toluic acid, p-toluidine, and various substituted derivatives.
Scientific Research Applications
P-Tolunitrile-D7 is used in a wide range of scientific research applications, including:
Chemistry: It is used as a solvent and intermediate in the synthesis of various organic compounds.
Biology: this compound is used in studies involving enzyme inhibition and protein-ligand interactions.
Medicine: It is used in the development of pharmaceuticals and as a reference compound in drug metabolism studies.
Industry: this compound is used in the production of dyes, fluorescence whiteners, and other fine chemicals.
Comparison with Similar Compounds
P-Tolunitrile-D7 is similar to other aromatic nitriles such as benzonitrile and o-tolunitrile. its deuterated form makes it unique and particularly useful in NMR spectroscopy studies. The presence of deuterium atoms provides distinct spectral properties, allowing for more precise analysis of molecular structures and interactions.
Similar compounds include:
Benzonitrile: An aromatic nitrile used as a solvent and intermediate in organic synthesis.
O-Tolunitrile: An isomer of p-tolunitrile used in the synthesis of pharmaceuticals and other fine chemicals.
This compound stands out due to its deuterated form, which enhances its utility in research applications involving NMR spectroscopy.
Properties
CAS No. |
1219804-01-9 |
---|---|
Molecular Formula |
C8D7N |
Molecular Weight |
124.19 |
Synonyms |
P-TOLUNITRILE-D7 |
Origin of Product |
United States |
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